Cas no 2138354-45-5 (1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one)

1-(8-Chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is a chlorinated benzopyran derivative with a ketone functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid benzopyran scaffold and chloro substitution enhance its utility in structure-activity relationship studies. The ketone moiety offers reactivity for further functionalization, enabling the synthesis of diverse heterocyclic systems. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure makes it suitable for applications in medicinal chemistry, where precise molecular modifications are required. The presence of both aromatic and aliphatic components contributes to its versatility in synthetic pathways.
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one structure
2138354-45-5 structure
商品名:1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
CAS番号:2138354-45-5
MF:C11H11ClO2
メガワット:210.656842470169
CID:5799963
PubChem ID:165842623

1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
    • EN300-726653
    • 2138354-45-5
    • インチ: 1S/C11H11ClO2/c1-7(13)9-5-8-3-2-4-10(12)11(8)14-6-9/h2-4,9H,5-6H2,1H3
    • InChIKey: MHXNZSPGAFZTMO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C1OCC(C(C)=O)C2

計算された属性

  • せいみつぶんしりょう: 210.0447573g/mol
  • どういたいしつりょう: 210.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 26.3Ų

1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-726653-5.0g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
5.0g
$2110.0 2025-03-11
Enamine
EN300-726653-1.0g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
1.0g
$728.0 2025-03-11
Enamine
EN300-726653-0.1g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
0.1g
$640.0 2025-03-11
Enamine
EN300-726653-0.25g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
0.25g
$670.0 2025-03-11
Enamine
EN300-726653-0.05g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
0.05g
$612.0 2025-03-11
Enamine
EN300-726653-0.5g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
0.5g
$699.0 2025-03-11
Enamine
EN300-726653-2.5g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
2.5g
$1428.0 2025-03-11
Enamine
EN300-726653-10.0g
1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
2138354-45-5 95.0%
10.0g
$3131.0 2025-03-11

1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 関連文献

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1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2138354-45-5 and Product Name: 1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

The compound identified by the CAS number 2138354-45-5 and the product name 1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one represents a significant area of interest in the field of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic molecules, specifically featuring a benzopyran core structure, which has garnered considerable attention due to its potential biological activities and synthetic utility.

The structural framework of this molecule is characterized by a fused ring system consisting of a benzene ring and a pyran ring, with a chloro substituent at the 8-position of the benzopyran moiety. This specific arrangement not only contributes to the compound's unique electronic properties but also influences its interaction with biological targets. The presence of an ethanone group at the 1-position further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of benzopyran derivatives, particularly those with structural modifications that enhance their binding affinity and selectivity towards specific biological receptors. The compound in question has been studied for its potential role in modulating various cellular pathways, including those involved in inflammation, neurodegeneration, and cancer progression. Preliminary studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors, which could translate into therapeutic benefits.

The chloro substituent at the 8-position of the benzopyran ring is particularly noteworthy, as it can significantly influence the molecule's pharmacokinetic properties. Chlorinated aromatic compounds are known for their enhanced lipophilicity and metabolic stability, which can improve oral bioavailability and prolong half-life upon administration. This feature makes it an attractive scaffold for drug development, where optimizing pharmacokinetic profiles is crucial for achieving desired therapeutic outcomes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. These studies have revealed that the ethanone group and the aromatic ring system interact favorably with target proteins, suggesting strong binding affinity. Furthermore, the chloro substituent appears to play a critical role in stabilizing the interactions through hydrophobic interactions and possibly hydrogen bonding, depending on the specific target.

The synthesis of 1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the benzopyran core, followed by functional group transformations such as chlorination and condensation reactions to introduce the ethanone moiety. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, has improved efficiency and scalability in producing this compound.

From a pharmaceutical perspective, this compound holds promise as a lead molecule for further drug discovery efforts. Its unique structural features provide a versatile platform for designing analogs with enhanced potency and selectivity. Researchers are exploring various modifications to the benzopyran core and substituents to fine-tune their pharmacological profiles. For instance, introducing additional functional groups or altering the substitution pattern could lead to compounds with improved solubility or reduced toxicity.

The biological activity of this compound has been investigated across multiple disease models. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX enzymes. Additionally, preclinical studies have shown promising results in animal models of neurodegenerative diseases, where it appears to protect against neuronal damage by modulating oxidative stress pathways. These findings underscore its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

The chemical stability of 1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is another critical aspect that has been thoroughly evaluated. Stability studies under various conditions (e.g., temperature, pH, light exposure) have shown that the compound remains intact for extended periods when stored properly. This stability is essential for both industrial-scale production and clinical applications, ensuring that formulations remain effective throughout their shelf life.

Future research directions include exploring synthetic routes that minimize waste and improve sustainability. Green chemistry principles are being increasingly applied to develop more environmentally friendly synthetic methodologies for producing complex molecules like this one. Additionally, advances in biocatalysis offer promising alternatives to traditional chemical synthesis by leveraging enzymatic reactions for selective transformations.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in understanding how this compound interacts with biological targets at an atomic level. These simulations help identify key binding residues and provide insights into how structural modifications might enhance binding affinity or selectivity. Such computational approaches are becoming indispensable in modern drug development pipelines.

In conclusion,1-(8-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS No. 2138354-45) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. Ongoing studies continue to uncover new aspects of its biology and chemistry, paving the way for innovative drug discovery efforts.

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